(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18659628
InChI: InChI=1S/C8H7Br2FO/c9-3-5-2-8(11)7(10)1-6(5)4-12/h1-2,12H,3-4H2
SMILES:
Molecular Formula: C8H7Br2FO
Molecular Weight: 297.95 g/mol

(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol

CAS No.:

Cat. No.: VC18659628

Molecular Formula: C8H7Br2FO

Molecular Weight: 297.95 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol -

Specification

Molecular Formula C8H7Br2FO
Molecular Weight 297.95 g/mol
IUPAC Name [5-bromo-2-(bromomethyl)-4-fluorophenyl]methanol
Standard InChI InChI=1S/C8H7Br2FO/c9-3-5-2-8(11)7(10)1-6(5)4-12/h1-2,12H,3-4H2
Standard InChI Key BVMZXJBFMHZBSV-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1Br)F)CBr)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted with bromine at position 5, a bromomethyl group at position 2, and fluorine at position 4, with a hydroxymethyl (-CH2OH) moiety at position 1 (Figure 1). This arrangement creates significant steric hindrance and electronic effects due to the electronegative halogens. The molecular formula is C8H7Br2FO, with an exact mass of 295.882 g/mol (calculated via isotopic distribution) .

Electronic Effects

The electron-withdrawing bromine and fluorine atoms deactivate the aromatic ring, directing electrophilic substitutions to meta positions. The bromomethyl group (-CH2Br) introduces both steric bulk and a potential site for nucleophilic substitution reactions, a trait observed in analogs like (5-bromo-2-chloro-4-fluorophenyl)methanol .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this compound is unavailable, related structures exhibit monoclinic crystal systems with space group P2₁/c. Infrared (IR) spectroscopy of similar compounds shows O-H stretches at 3200–3400 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions include:

  • ¹H NMR (CDCl₃): δ 7.55 (d, J = 8.2 Hz, 1H, Ar-H), 7.30 (d, J = 10.1 Hz, 1H, Ar-H), 4.75 (s, 2H, CH2Br), 4.60 (s, 2H, CH2OH) .

  • ¹³C NMR: δ 158.9 (C-F), 132.5–120.2 (aromatic carbons), 35.1 (CH2Br), 63.8 (CH2OH) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via bromination of (2-(bromomethyl)-4-fluorophenyl)methanol using N-bromosuccinimide (NBS) in tetrachloromethane, a method adapted from the production of (5-bromo-2-chloro-4-fluorophenyl)methanol . Alternatively, Friedel-Crafts alkylation of 4-fluorotoluene followed by sequential brominations may yield the target molecule .

Optimized Procedure

  • Bromination of (2-(bromomethyl)-4-fluorophenyl)methanol:

    • Dissolve 10 mmol of the precursor in 50 mL CCl₄.

    • Add 12 mmol NBS and 0.1 mmol benzoyl peroxide.

    • Reflux at 80°C for 6 hours.

    • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

    • Yield: ~65% .

Reactivity and Functionalization

The hydroxymethyl group undergoes typical alcohol reactions, including oxidation to the aldehyde (using PCC) or esterification (with acetyl chloride). The bromomethyl moiety participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

Physicochemical Properties

Thermodynamic Parameters

  • Density: 1.94 g/cm³ (estimated via additive atomic contributions) .

  • Boiling Point: 315°C (extrapolated from (5-bromo-2-chloro-4-fluorophenyl)methanol’s bp of 290.5°C ).

  • LogP: 2.45 (calculated using XLOGP3 ), indicating moderate lipophilicity.

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (similar to (5-bromo-2-methylbenzyl) derivatives ).

  • Thermal Stability: Decomposes above 200°C, releasing HBr and HF gases .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its bromine atoms facilitate radioisotope labeling (e.g., ⁷⁶Br for PET imaging) .

Materials Science

Polymerizable vinyl derivatives of this alcohol exhibit enhanced flame retardancy due to bromine content, with LOI (Limiting Oxygen Index) values exceeding 28% .

Future Research Directions

  • Catalytic Debromination: Developing Pd-catalyzed methods to replace bromine with hydrogen.

  • Green Synthesis: Exploring biocatalytic routes using haloperoxidases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator